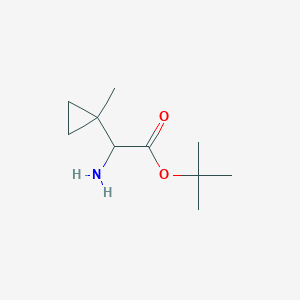![molecular formula C24H15F3N4O2 B2515072 2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one CAS No. 1291832-01-3](/img/structure/B2515072.png)
2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound "2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one" is a derivative of the phthalazin-1(2H)-one scaffold, which has been identified as a core structure for the design of potent and selective human A3 adenosine receptor antagonists. The phthalazin-1(2H)-one (PHTZ) ring system is structurally similar to other scaffolds like the 2-aryl-1,2,4-triazolo[4,3-a]quinoxalin-1-one (TQX) and the 4-carboxamido-quinazoline (QZ), which have been extensively investigated for their affinity and selectivity towards the hA3 adenosine receptor (AR) .
Synthesis Analysis
The synthesis of related phthalazin-1(2H)-one derivatives involves various strategies, including one-pot, multi-component reactions, and cyclization under solid-state conditions. For instance, a one-pot, four-component synthesis method has been employed to create pyrazolo[1,2-b]phthalazine-5,10-dione derivatives, which indicates the versatility of the phthalazin-1(2H)-one scaffold in accommodating different substituents . Similarly, cyclization of hydrazinyl-naphthyridine with aroylbenzoic acids has been used to synthesize phthalazin-1(2H)-one derivatives with antimicrobial properties . These methods highlight the synthetic accessibility of the phthalazin-1(2H)-one core and its derivatives.
Molecular Structure Analysis
The molecular structure of phthalazin-1(2H)-one derivatives is characterized by the presence of various heterocyclic rings such as oxadiazoles, triazoles, and naphthyridines. The incorporation of these heterocycles can significantly influence the binding affinity and selectivity of the compounds towards biological targets. For example, the presence of a 1,3,4-oxadiazole ring has been shown to contribute to the antimicrobial activity of certain phthalazin-1(2H)-one derivatives . Additionally, crystal structure studies and density functional theory (DFT) calculations have been conducted to understand the reactive sites and intermolecular interactions of oxadiazolyl-piperazine derivatives, which can provide insights into the molecular structure of related phthalazin-1(2H)-one compounds .
Chemical Reactions Analysis
Phthalazin-1(2H)-one derivatives can undergo various chemical reactions, including nucleophilic addition, ring opening, and ring closure, as evidenced by the synthesis of fluorinated triazin-5-ones from oxadiazoles and hydrazine . These reactions demonstrate the reactivity of the phthalazin-1(2H)-one scaffold and its potential for chemical modifications to enhance biological activity or to introduce new functional groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of phthalazin-1(2H)-one derivatives are influenced by their molecular structure and the nature of their substituents. For instance, the introduction of fluorine atoms can significantly alter the lipophilicity and electronic properties of the compounds, as seen in the synthesis of fluorinated heterocyclic compounds . The antimicrobial and anticancer activities of these derivatives are also closely related to their physicochemical properties, which can be optimized through structural modifications .
Scientific Research Applications
Synthesis and Characterization
The synthesis of phthalazin-1(2H)-one derivatives involves various chemical processes aimed at exploring their potential applications in medicinal chemistry. For instance, the synthesis and antimicrobial activity of some condensed [4-(2,4,6-Trimethylphenyl)-1(2H)-oxo-phthalazin-2-yl]acetic acid hydrazide derivatives were studied, showcasing the chemical versatility and potential biological relevance of such compounds (El-Hashash et al., 2012). These endeavors highlight the methodological advancements in the synthesis of phthalazin-1(2H)-one derivatives and their structural characterizations through various analytical techniques.
Antimicrobial Activities
Research has also focused on the antimicrobial properties of phthalazin-1(2H)-one derivatives. Studies on the synthesis and antimicrobial activity of 2-substituted [4-(1,3,4-oxadiazol-2-yl)methyl] phthalazin-1(2H)-one derivatives indicate that these compounds exhibit antimicrobial activities against various bacterial and fungal strains, suggesting their potential as therapeutic agents (Sridhara et al., 2010). This line of investigation emphasizes the importance of chemical modifications in enhancing the biological efficacy of phthalazin-1(2H)-one derivatives.
Potential Therapeutic Applications
Further exploration into the therapeutic applications of phthalazin-1(2H)-one derivatives is evident in their evaluation as antimicrobial agents. For example, the identification of the 2-phenylphthalazin-1(2H)-one scaffold as a core structure for designing potent and selective human A3 adenosine receptor antagonists highlights the therapeutic potential of these compounds in modulating physiological processes (Poli et al., 2011). This demonstrates the broader implications of phthalazin-1(2H)-one derivatives in drug design and development.
properties
IUPAC Name |
2-(3-methylphenyl)-4-[3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl]phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H15F3N4O2/c1-14-6-4-9-17(12-14)31-23(32)19-11-3-2-10-18(19)20(29-31)22-28-21(30-33-22)15-7-5-8-16(13-15)24(25,26)27/h2-13H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOBEVYCMJARCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)C3=CC=CC=C3C(=N2)C4=NC(=NO4)C5=CC(=CC=C5)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H15F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
448.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-methylphenyl)-4-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phthalazin-1(2H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-chloro-3-[(4-chlorophenyl)sulfonyl]-2H-chromen-2-one](/img/structure/B2514989.png)
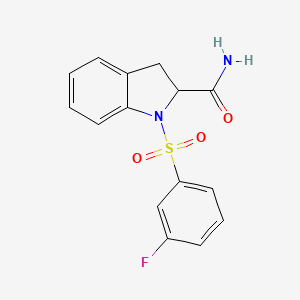
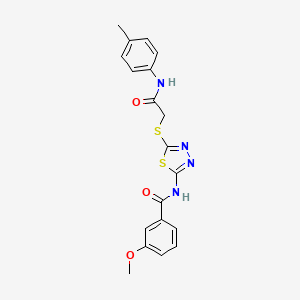
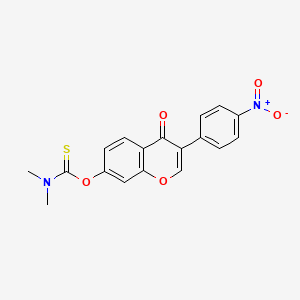
![1-[4-(3-methoxyphenyl)-1H-imidazol-2-yl]ethan-1-amine dihydrochloride](/img/structure/B2514995.png)
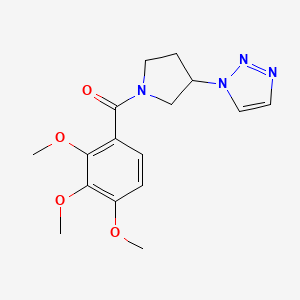


![3-Methyl-7,8-dihydro-6H-imidazo[2,1-c][1,2,4]triazin-4-one](/img/structure/B2515002.png)
![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-phenylethenesulfonamide](/img/structure/B2515004.png)
![2-((8,9-dimethoxy-2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2515007.png)
